molecular formula C38H35NO11S3 B11028742 Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-[(naphthalen-2-yloxy)acetyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-[(naphthalen-2-yloxy)acetyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11028742
M. Wt: 777.9 g/mol
InChI Key: WDWUIOVPYRBGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(naphthalen-2-yloxy)acetyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound featuring multiple functional groups, including ester, ether, and spiro structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(naphthalen-2-yloxy)acetyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the spiro structure: This can be achieved through a cyclization reaction involving a dithiole and a thiopyranoquinoline derivative.

    Introduction of the naphthalen-2-yloxy group: This step involves the reaction of a naphthalen-2-yloxyacetyl chloride with the intermediate compound.

    Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of more efficient catalysts for the esterification process.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(naphthalen-2-yloxy)acetyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the ester groups or to reduce the spiro structure.

    Substitution: The naphthalen-2-yloxy group can be substituted with other aromatic groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions can be carried out using various electrophiles and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(naphthalen-2-yloxy)acetyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(naphthalen-2-yloxy)acetyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
  • Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(benzylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate

Uniqueness

The uniqueness of Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(naphthalen-2-yloxy)acetyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its combination of functional groups and its spiro structure. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C38H35NO11S3

Molecular Weight

777.9 g/mol

IUPAC Name

tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(2-naphthalen-2-yloxyacetyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C38H35NO11S3/c1-8-49-23-15-16-25-24(18-23)27-32(37(2,3)39(25)26(40)19-50-22-14-13-20-11-9-10-12-21(20)17-22)51-29(34(42)46-5)28(33(41)45-4)38(27)52-30(35(43)47-6)31(53-38)36(44)48-7/h9-18H,8,19H2,1-7H3

InChI Key

WDWUIOVPYRBGLS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)COC5=CC6=CC=CC=C6C=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.